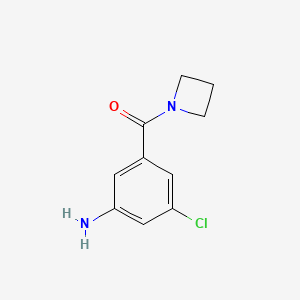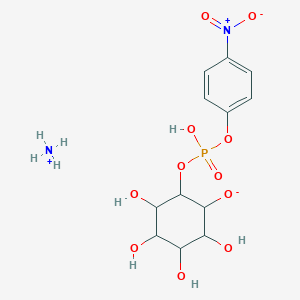
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and (S)-piperidine-2-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound using hydrogen gas in the presence of a metal catalyst.
Asymmetric Synthesis: Enantioselective catalysts or chiral auxiliaries are used to ensure the production of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-6-(3,4-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
®-6-(3,4-Dimethylphenyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.
6-(3,4-Dimethylphenyl)piperidin-2-one: The racemic mixture of the compound.
6-(3,4-Dimethylphenyl)piperidine: A related compound lacking the carbonyl group.
Uniqueness
(S)-6-(3,4-Dimethylphenyl)piperidin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the 3,4-dimethylphenyl group also contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
(6S)-6-(3,4-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(15)14-12/h6-8,12H,3-5H2,1-2H3,(H,14,15)/t12-/m0/s1 |
InChIキー |
BKERUTAYJJTHKL-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCC(=O)N2)C |
正規SMILES |
CC1=C(C=C(C=C1)C2CCCC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)





![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

